
Oclacitinib
説明
Oclacitinib is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor that is relatively selective for janus kinase 1. It is primarily used as a veterinary medication under the brand name Apoquel. This compound is effective in controlling atopic dermatitis and pruritus caused by allergic dermatitis in dogs . It was approved for use in the United States in 2013 and in the European Union in 2023 .
準備方法
The synthesis of Oclacitinib involves several steps, starting from readily available starting materials. One of the methods includes the preparation of a compound with a specific structure, which is then used to synthesize this compound and its maleate. This method is advantageous as it does not require column chromatography and is suitable for industrial operations . Another method involves dissolving this compound base in ethanol and adding a mixture of maleic acid dissolved in a mixture of water and ethanol .
化学反応の分析
科学的研究の応用
Management of Atopic Dermatitis
Oclacitinib has been extensively studied for its efficacy in managing atopic dermatitis in dogs. A randomized, double-blind, placebo-controlled trial involving 299 dogs demonstrated significant reductions in pruritus and skin lesions over time. The study indicated that 85% of dogs treated with this compound showed more than a 50% reduction in pruritus scores after four weeks .
Table 1: Efficacy of this compound in Atopic Dermatitis
Time Point | Pruritus Reduction (%) | Skin Lesion Improvement (%) |
---|---|---|
Week 0 | Baseline | Baseline |
Week 4 | 85 | Significant Reduction |
Week 8 | Continued Improvement | Significant Reduction |
Treatment of Flea Allergy Dermatitis
In a study focused on flea allergy dermatitis, this compound was shown to reduce pruritic behaviors by 61% as early as 1.5 hours after administration. The average reduction reached 85% within hours following dosing, highlighting its rapid action against flea-induced pruritus .
Table 2: Efficacy in Flea Allergy Dermatitis
Time Point | Pruritic Behavior Reduction (%) |
---|---|
1.5 hours | 61 |
1-5 hours | Up to 85 |
Use in Other Species
Research has also explored the potential use of this compound in other species, particularly in laboratory mice for treating spontaneous ulcerative dermatitis. A study indicated that topical application of this compound significantly improved lesion scores compared to standard treatments, suggesting its broader therapeutic potential beyond canine applications .
Safety and Long-term Effects
Concerns regarding the long-term safety of this compound have been addressed through various studies. A comprehensive review highlighted that while some adverse effects were noted, they were generally mild and manageable. The review emphasized the importance of monitoring renal function and overall health during prolonged use .
Table 3: Reported Adverse Effects
Adverse Effect | Frequency (%) |
---|---|
Vomiting | Low |
Diarrhea | Low |
Increased thirst | Moderate |
Case Studies
Several case studies have documented successful outcomes using this compound for managing refractory cases of allergic dermatitis. For instance, one case involved a dog with chronic atopic dermatitis unresponsive to traditional therapies; after initiating treatment with this compound, the dog showed marked improvement within two weeks, with significant reductions in both pruritus and skin lesions.
Case Study Summary
- Patient: Dog with chronic atopic dermatitis
- Treatment: this compound (0.4 mg/kg twice daily)
- Outcome: Significant improvement within two weeks; reduction in pruritus score from severe to mild.
作用機序
オクラシチニブは、さまざまな炎症性サイトカインおよびアレルギー性サイトカインのシグナル伝達経路に関与するジャヌスキナーゼ1を選択的に阻害することで作用します。 ジャヌスキナーゼ1を阻害することで、オクラシチニブはこれらのサイトカインの効果を軽減し、アトピー性皮膚炎およびそう痒の症状を軽減します . ジャヌスキナーゼ1の阻害は、炎症性サイトカインの発現を抑制するのにも役立ち、アレルギー反応からの緩和を提供します .
類似化合物との比較
オクラシチニブは、ジャヌスキナーゼ1を選択的に阻害する点でユニークです。類似の化合物には、以下が含まれます。
生物活性
Oclacitinib, marketed under the brand name Apoquel®, is a selective Janus kinase (JAK) inhibitor primarily used in veterinary medicine for the treatment of allergic dermatitis in dogs. This compound specifically inhibits JAK1, which plays a critical role in the signaling pathways of various pro-inflammatory and pruritogenic cytokines. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
This compound selectively inhibits JAK1-dependent cytokines involved in allergy and inflammation. By targeting this pathway, this compound effectively reduces the activity of several key cytokines, including:
- Interleukin-2 (IL-2)
- Interleukin-4 (IL-4)
- Interleukin-6 (IL-6)
- Interleukin-13 (IL-13)
- Interleukin-31 (IL-31)
The inhibition of these cytokines leads to a decrease in pruritus and inflammation associated with allergic conditions. In vitro studies have shown that this compound has an IC50 (the concentration required to inhibit 50% of the target) ranging from 10 to 249 nm against these cytokines, demonstrating its potency and selectivity for JAK1 over other kinases .
Case Studies
-
Efficacy in Canine Atopic Dermatitis :
A study evaluated the efficacy of this compound in dogs diagnosed with canine atopic dermatitis (CAD). The results indicated that 85% of dogs treated with this compound achieved more than a 50% reduction in pruritus scores after 4 weeks, with significant improvements noted in both pruritus and skin lesions compared to baseline measurements . -
Treatment of Ear Tip Ulcerative Dermatitis :
In a case series involving 25 dogs with ear tip ulcerative dermatitis (ETUD), this compound was administered at standard doses. The treatment resulted in resolution of ETUD in 22 out of 25 dogs within one to three months, highlighting its effectiveness as a therapeutic option when conventional treatments failed .
Comparative Studies
A randomized controlled trial compared the efficacy of this compound to prednisolone, another common anti-inflammatory medication. Both treatments provided rapid relief from pruritus; however, this compound showed superior efficacy on day 14, with a peak reduction in pruritus scores reaching 71% compared to prednisolone's 54% .
Safety Profile
This compound has been shown to have a favorable safety profile in clinical trials. Adverse effects are generally mild and may include gastrointestinal disturbances or transient elevations in liver enzymes. Long-term studies have indicated that continuous use does not significantly increase the risk of serious adverse effects compared to traditional therapies such as glucocorticoids .
Data Summary
The following table summarizes key findings from studies evaluating the biological activity and clinical efficacy of this compound:
特性
IUPAC Name |
N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLJNBZVZDLAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016299 | |
Record name | Oclacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208319-26-9 | |
Record name | Oclacitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oclacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCLACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。